N-(5-Amino-2-methylphenyl)-3-(isopentyloxy)-benzamide

Description

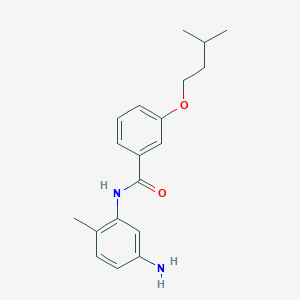

Chemical Structure and Properties N-(5-Amino-2-methylphenyl)-3-(isopentyloxy)-benzamide (CAS: 1020055-98-4, Catalog No. sc-330387) is a benzamide derivative with a molecular formula of C₁₈H₂₁ClN₂O₂ and a molecular weight of 332.83 g/mol . Its structure comprises:

- A benzamide core with a 3-(isopentyloxy) substituent (branched alkoxy group: 3-methylbutoxy).

- An N-(5-amino-2-methylphenyl) group, featuring an electron-donating amino (-NH₂) group at the para position and a methyl (-CH₃) group at the ortho position on the phenyl ring.

This compound is commercially available for research purposes, with its synthesis and characterization inferred from analogues in the evidence .

Properties

IUPAC Name |

N-(5-amino-2-methylphenyl)-3-(3-methylbutoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O2/c1-13(2)9-10-23-17-6-4-5-15(11-17)19(22)21-18-12-16(20)8-7-14(18)3/h4-8,11-13H,9-10,20H2,1-3H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLPMNGRPEAWBPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)NC(=O)C2=CC(=CC=C2)OCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201207726 | |

| Record name | N-(5-Amino-2-methylphenyl)-3-(3-methylbutoxy)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201207726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020054-15-2 | |

| Record name | N-(5-Amino-2-methylphenyl)-3-(3-methylbutoxy)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1020054-15-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(5-Amino-2-methylphenyl)-3-(3-methylbutoxy)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201207726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Amino-2-methylphenyl)-3-(isopentyloxy)-benzamide typically involves the following steps:

Nitration: The starting material, 2-methylphenylamine, undergoes nitration to introduce a nitro group at the 5-position.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

Amidation: The resulting 5-amino-2-methylphenylamine is then reacted with 3-(isopentyloxy)benzoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-2-methylphenyl)-3-(isopentyloxy)-benzamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The benzamide core allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

N-(5-Amino-2-methylphenyl)-3-(isopentyloxy)-benzamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Materials Science: The compound is explored for its use in the development of organic semiconductors and other advanced materials.

Biological Studies: It is used as a probe to study biochemical pathways and molecular interactions.

Industrial Applications: The compound is utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-(5-Amino-2-methylphenyl)-3-(isopentyloxy)-benzamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the benzamide core can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Phenyl Ring

N-(3-Amino-4-chlorophenyl)-3-(isopentyloxy)-benzamide (CAS: 1020055-74-6)

- Key Differences: Substituents: The target compound has a 5-amino-2-methylphenyl group, while this analogue features a 3-amino-4-chlorophenyl group. Solubility: Chlorine may enhance lipophilicity (higher logP) compared to the methyl group, affecting membrane permeability and metabolic stability .

N-(5-Amino-2-methylphenyl)-3-(2-ethoxyethoxy)-benzamide (sc-330386)

- Key Differences :

Alkoxy Chain Modifications

N-(5-Amino-2-methylphenyl)-3-butoxybenzamide (sc-330388)

- Key Differences :

Compounds 9–12 (Dichondra repens Study)

- Key Differences :

- Alkoxy Chains : Include butoxy , pentyloxy , and hexyloxy groups on benzamide derivatives.

- Biological Relevance : Longer chains (e.g., hexyloxy) may improve binding to hydrophobic pockets in target proteins but increase metabolic liability. Isopentyloxy’s branching offers a balance between lipophilicity and stability .

Functional Group Comparisons

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Key Differences: Directing Groups: The hydroxyl (-OH) group in this compound acts as an N,O-bidentate directing group, useful in metal-catalyzed C–H bond functionalization.

Sigma Receptor-Binding Benzamides (e.g., [¹²⁵I]PIMBA)

- Key Differences: Substituents: Radioiodinated benzamides in feature iodo and methoxy groups, enabling sigma receptor binding and imaging applications. The target compound’s amino group could modulate receptor affinity differently, though specific data are lacking .

Nitazoxanide (Antiparasitic Benzamide)

- Key Differences: Nitro Group vs. Amino Group: Nitazoxanide’s nitrothiazole moiety is redox-active, contributing to antiparasitic activity. The target compound’s amino group may target different pathways, such as kinase or protease inhibition, based on structural analogues in and .

Trypanosoma cruzi Trans-Sialidase Inhibitors

Data Tables

Table 1: Molecular Properties of Selected Benzamides

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | logP (Predicted) |

|---|---|---|---|---|

| Target Compound (sc-330387) | C₁₈H₂₁ClN₂O₂ | 332.83 | 5-Amino-2-methylphenyl, isopentyloxy | 3.8* |

| N-(3-Amino-4-chlorophenyl)-3-(isopentyloxy)-benzamide | C₁₈H₂₁ClN₂O₂ | 332.83 | 3-Amino-4-chlorophenyl, isopentyloxy | 4.1* |

| N-(5-Amino-2-methylphenyl)-3-butoxybenzamide (sc-330388) | C₁₈H₂₂N₂O₂ | 298.39 | 5-Amino-2-methylphenyl, butoxy | 3.3* |

*Predicted using ChemDraw.

Biological Activity

N-(5-Amino-2-methylphenyl)-3-(isopentyloxy)-benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound has a unique structure characterized by:

- Amino group : Enhances solubility and potential interactions with biological targets.

- Isopentyloxy group : May influence pharmacokinetics and bioavailability.

- Benzamide core : A common motif in pharmaceuticals, often associated with various biological activities.

The molecular formula is with a molecular weight of approximately 312.4 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors involved in inflammatory pathways. The presence of the amino and isopentyloxy groups may facilitate binding to these targets, leading to modulation of biological pathways.

1. Anti-inflammatory Activity

Research indicates that this compound exhibits potent inhibition of cyclooxygenase (COX) enzymes, particularly COX-1. This inhibition is comparable to established anti-inflammatory drugs like indomethacin, suggesting its potential use in treating inflammatory conditions.

2. Analgesic Properties

In addition to its anti-inflammatory effects, this compound demonstrates analgesic activity, which may be beneficial for pain management in various clinical settings.

3. Antioxidant Activity

Preliminary studies suggest that compounds with similar structures exhibit antioxidant properties, potentially scavenging free radicals and reducing oxidative stress in biological systems.

Case Studies

-

In Vitro Studies :

- A study on similar benzamide derivatives showed significant inhibition of tyrosinase activity, a key enzyme in melanin production, indicating potential applications in skin-related disorders .

- The compound's structural analogs were tested for their ability to inhibit cellular melanin production in B16F10 melanoma cells, demonstrating promising results without significant cytotoxicity .

-

Docking Simulations :

- Molecular docking studies have suggested that this compound can effectively bind to active sites of target enzymes, highlighting its potential as a lead compound for further drug development.

Data Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.